molecular formula Gd2O12S3 B077963 Gadolinium sulfate CAS No. 13628-54-1

Gadolinium sulfate

Cat. No.: B077963
CAS No.: 13628-54-1
M. Wt: 602.7 g/mol
InChI Key: QLAFITOLRQQGTE-UHFFFAOYSA-H
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Description

Gadolinium sulfate is a chemical compound composed of gadolinium, a rare earth element, and sulfate ions. It is typically found in its hydrated form, this compound octahydrate (Gd₂(SO₄)₃·8H₂O). Gadolinium is a member of the lanthanide series and is known for its unique magnetic and optical properties. This compound is utilized in various scientific and industrial applications due to its ability to interact with magnetic fields and its role as a neutron capture agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gadolinium sulfate can be synthesized through the reaction of gadolinium oxide (Gd₂O₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving gadolinium oxide in concentrated sulfuric acid, followed by crystallization to obtain this compound octahydrate. The reaction can be represented as: [ \text{Gd}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Gd}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving gadolinium-containing minerals, such as monazite or bastnäsite, in sulfuric acid. The resulting solution is then subjected to various purification processes, including solvent extraction and ion exchange, to isolate this compound. The purified solution is then evaporated to crystallize this compound octahydrate.

Types of Reactions:

    Oxidation and Reduction: this compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents. gadolinium itself is relatively stable in its +3 oxidation state.

    Substitution Reactions: this compound can participate in substitution reactions where the sulfate ions are replaced by other anions, such as chloride or nitrate, under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Hydrochloric acid (HCl), nitric acid (HNO₃)

Major Products:

    Oxidation: Gadolinium oxide (Gd₂O₃)

    Reduction: Gadolinium metal (Gd)

    Substitution: Gadolinium chloride (GdCl₃), gadolinium nitrate (Gd(NO₃)₃)

Scientific Research Applications

Gadolinium sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.

    Biology: Employed in biological assays and as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.

    Medicine: Utilized in MRI contrast agents to enhance the visibility of internal structures in medical imaging.

    Industry: Applied in the production of phosphors for color television tubes and fluorescent lamps, as well as in the manufacturing of electronic devices.

Mechanism of Action

The mechanism of action of gadolinium sulfate primarily involves its interaction with magnetic fields and its ability to capture neutrons. In MRI, gadolinium ions shorten the spin-lattice relaxation time (T1) of water protons, resulting in enhanced contrast in the images. Gadolinium’s high neutron capture cross-section makes it valuable in neutron capture therapy and other applications requiring neutron detection.

Comparison with Similar Compounds

Gadolinium sulfate can be compared with other gadolinium-based compounds, such as gadolinium chloride, gadolinium nitrate, and gadolinium oxide. While all these compounds contain gadolinium, their properties and applications differ:

    Gadolinium Chloride (GdCl₃): Used in the preparation of gadolinium-based catalysts and as a precursor for other gadolinium compounds.

    Gadolinium Nitrate (Gd(NO₃)₃): Employed in the synthesis of gadolinium-based materials and as a reagent in analytical chemistry.

    Gadolinium Oxide (Gd₂O₃): Utilized in the production of phosphors, ceramics, and as a neutron absorber in nuclear reactors.

This compound is unique due to its sulfate anion, which imparts specific solubility and reactivity characteristics, making it suitable for applications in aqueous environments and in the synthesis of other gadolinium-based materials.

Properties

IUPAC Name

gadolinium(3+);trisulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Gd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAFITOLRQQGTE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Gd2(SO4)3, Gd2O12S3
Record name Gadolinium(III) sulfate
Source Wikipedia
URL https://en.wikipedia.org/w/index.php?title=Gadolinium(III)_sulfate&action=edit&redlink=1
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90890710
Record name Sulfuric acid, gadolinium(3+) salt (3:2)
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Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13628-54-1, 155788-75-3
Record name Sulfuric acid, gadolinium(3+) salt (3:2)
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Record name Sulfuric acid, gadolinium(3+) salt (3:2)
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Record name Sulfuric acid, gadolinium(3+) salt (3:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Digadolinium(3+) trisulphate
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Record name Sulfuric acid, gadolinium(3+) salt (3:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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